Isocitric acid trisodium salt

Overview

Description

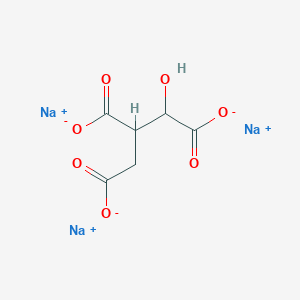

Isocitric acid trisodium salt (CAS: 1637-73-6) is the sodium salt of isocitric acid, a structural isomer of citric acid. It is an endogenous metabolite found in saliva and cytoplasm, serving as a substrate in the tricarboxylic acid (TCA) cycle . Its molecular formula is C₆H₅Na₃O₇ (MW: 258.07 g/mol), and it exhibits high aqueous solubility (100 mg/mL at 25°C) . This compound is utilized in biochemical research, particularly in studies of neurodegenerative diseases (e.g., Alzheimer’s, Lewy body dementia) and hypoxia . It also functions as a cofactor in enzymatic systems, such as the NADPH-generating system for ethanol and drug metabolism studies .

Preparation Methods

The preparation of DL-Isocitric Acid (sodium salt hydrate) involves the synthesis of isocitric acid followed by its conversion to the sodium salt form. The synthetic route typically includes the following steps:

Synthesis of Isocitric Acid: Isocitric acid can be synthesized through the isomerization of citric acid using specific enzymes or chemical catalysts.

Conversion to Sodium Salt: The synthesized isocitric acid is then neutralized with sodium hydroxide to form the sodium salt hydrate.

Industrial production methods may involve fermentation processes using microorganisms that produce isocitric acid as a byproduct. The isocitric acid is then extracted and purified before being converted to its sodium salt form.

Chemical Reactions Analysis

Enzymatic Reactions in Metabolic Pathways

Isocitric acid trisodium salt dissociates into isocitrate ions in aqueous solutions, serving as a substrate for key enzymatic processes:

Isocitrate Dehydrogenase (IDH) Reactions

IDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (2-oxoglutarate), generating NAD(P)H and CO₂. This reaction is pivotal in the tricarboxylic acid (TCA) cycle and glyoxylate shunt :

Mechanistic Insights :

- The reaction involves sequential deprotonation of the secondary alcohol group and hydride transfer to NAD(P)⁺ .

- Metal ions (Mn²⁺ or Mg²⁺) stabilize the transition state by coordinating with the carboxylate groups of isocitrate .

Isocitrate Lyase (ICL) Reaction

In the glyoxylate cycle, ICL cleaves isocitrate into succinate and glyoxylate, bypassing CO₂-generating steps of the TCA cycle :Key Features :

- Essential for growth on acetate or ethanol in microorganisms .

- Substrate specificity includes 2-methylisocitrate .

Lactonization Under Acidic Conditions

This compound undergoes lactone formation when acidified (pH ≤ 2) :Synthetic Applications :

- Industrial synthesis involves halogenation of propane-1,1,2,3-tetracarboxylate precursors followed by acidic hydrolysis .

- Lactones are intermediates in food acidulant production .

Oxidative Decomposition

Exposure to strong oxidizing agents (e.g., hypochlorite) leads to decomposition into carbon oxides (CO, CO₂) and sodium oxides :Safety Notes :

pH-Dependent Behavior

- Alkaline Conditions (pH > 8) : Stable as trisodium salt; no lactonization .

- Neutral/Acidic Conditions (pH 5–7) : Prone to enzymatic activity (e.g., IDH, ICL) .

- Strongly Acidic (pH < 2) : Lactone formation dominates .

Thermal Stability

Industrial and Synthetic Relevance

Scientific Research Applications

Biochemical Research

Metabolic Studies

Isocitric acid trisodium salt plays a significant role in metabolic studies, particularly in the context of the citric acid cycle (Krebs cycle). It serves as an intermediate in various metabolic pathways, making it essential for understanding cellular respiration and energy production. Researchers utilize it to investigate enzyme activities and metabolic fluxes in different organisms, including bacteria and yeast.

Case Study: Enzyme Activity

A study examined the effects of isocitric acid on the activity of isocitrate dehydrogenase, an enzyme critical for the conversion of isocitrate to alpha-ketoglutarate. The findings indicated that varying concentrations of isocitric acid could modulate enzyme activity, providing insights into metabolic regulation mechanisms .

Pharmaceutical Applications

Drug Formulation

this compound is employed in pharmaceutical formulations as a buffering agent due to its ability to maintain pH stability. This property is crucial for ensuring the efficacy and stability of drugs, especially those administered intravenously or intramuscularly.

Case Study: Buffering Capacity

Research has shown that incorporating this compound into drug formulations significantly enhances their buffering capacity compared to traditional buffers. This improvement leads to better drug solubility and bioavailability .

Food Industry

Food Additive

In the food industry, this compound acts as a food additive, primarily as an acidity regulator and flavor enhancer. It helps in maintaining the desired pH levels in various food products, contributing to taste and preservation.

Case Study: Preservation Effects

A study evaluated the impact of this compound on the shelf life of fruit juices. The results demonstrated that its addition effectively inhibited microbial growth, thereby extending the product's shelf life without compromising flavor .

Metabolomics Research

In clinical research, this compound has been used as a metabolomic marker for various diseases. Its levels in biological samples can indicate metabolic disorders or disease states, making it a valuable tool for diagnostics.

Case Study: Biomarker Identification

A recent study focused on using isocitric acid levels as biomarkers for early detection of certain cancers. The research found significant correlations between altered levels of isocitric acid and tumor presence, highlighting its potential role in cancer diagnostics .

Mechanism of Action

The mechanism of action of DL-Isocitric Acid (sodium salt hydrate) involves its role as a substrate in the citric acid cycle. It is converted to oxalosuccinic acid by the enzyme isocitrate dehydrogenase. This reaction is crucial for the production of energy in the form of adenosine triphosphate (ATP) in cells. The molecular targets involved include isocitrate dehydrogenase and other enzymes in the citric acid cycle .

Comparison with Similar Compounds

Structural and Functional Analogues

Sodium Citrate (Citric Acid Trisodium Salt)

- CAS : 68-04-2; Formula : C₆H₅Na₃O₇ (same as isocitrate but structural isomer).

- Solubility : ~1000 mg/mL (higher than isocitrate due to industrial refinement) .

- Applications: Food preservative, anticoagulant, buffer in pharmaceuticals.

- Chelation Efficiency : Citrate shows moderate metal-binding capacity, less effective than EDTA but more than isocitrate in soil remediation .

EDTA Disodium Salt

- CAS : 6381-92-6; Formula : C₁₀H₁₄N₂Na₂O₈·2H₂O.

- Solubility : ~100 mg/mL (similar to isocitrate) .

- Applications : Heavy metal chelation, medical antidote for poisoning, laboratory reagent. EDTA outperforms both citrate and isocitrate in Cu²⁺ removal (84% efficiency at 0.005 M) .

- Limitations: Non-biodegradable and may deplete essential minerals, unlike isocitrate, which is metabolically integrated .

Nitrilotriacetic Acid Trisodium Salt (NTA)

- CAS : 5064-31-3; Formula : C₆H₆NNa₃O₆.

- Solubility : ~500 mg/mL .

- Applications : Chelator in detergents, nasal sprays for olfactory dysfunction (e.g., reduces Ca²⁺ in COVID-19 patients) .

- Chelation Efficiency : Lower than EDTA and citrate in soil remediation but effective in biomedical applications due to lower toxicity .

Sodium Lactate and Sodium Pyruvate

- Lactate (CAS: 72-17-3) : Used in parenteral nutrition and pH adjustment. Lacks chelation properties.

- Pyruvate (CAS: 113-24-6) : Key intermediate in glycolysis; applied in cell culture media and antioxidant studies. Neither participates in the TCA cycle like isocitrate .

Comparative Data Table

Key Research Findings

Q & A

Basic Research Questions

Q. What are the standard protocols for preparing isocitric acid trisodium salt in enzymatic assays?

this compound is commonly used as a substrate in dehydrogenase assays, such as those involving isocitric dehydrogenase (IDH). A standard protocol involves dissolving the compound in ultrapure water (100 mg/mL, ~387.49 mM) with brief sonication to ensure solubility. For enzymatic reactions, combine it with NADP+ (0.45 mM), isocitric dehydrogenase (0.25 units), and a buffered system (e.g., pH 7.4 phosphate buffer). Pre-incubate the mixture at 37°C to stabilize the reaction environment before initiating the assay .

Q. How should this compound be stored and reconstituted to ensure stability in aqueous solutions?

The compound is hygroscopic and should be stored in an inert atmosphere at room temperature (powder form) or at -20°C (aqueous solutions). For reconstitution, use deionized water and sonicate briefly to avoid degradation. Solutions are stable for 6–12 months at -20°C to -80°C, depending on buffer composition. Always verify pH (target ~7.0–7.5) and clarity before use, as particulate matter may indicate instability .

Q. What role does this compound play in the tricarboxylic acid (TCA) cycle studies?

As a key intermediate in the TCA cycle, it serves as a substrate for IDH, facilitating NADPH production. Researchers use it to study metabolic flux, enzyme kinetics, and redox balance. When designing TCA cycle simulations, combine it with other intermediates (e.g., α-ketoglutarate, citrate) in stoichiometric ratios and monitor NADPH generation spectrophotometrically at 340 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in experimental results when using this compound as a substrate in dehydrogenase assays?

Contradictions may arise from impurities in the compound (e.g., citrate isomers), enzyme lot variability, or buffer interference. To resolve this:

- Validate purity via HPLC or NMR, referencing known spectra .

- Perform kinetic assays with internal controls (e.g., commercial IDH standards).

- Test buffer systems (e.g., Tris vs. phosphate) for ionic interference .

Q. What methodological steps ensure the reproducibility of studies using this compound in metabolic flux analysis?

Reproducibility requires:

- Standardized preparation : Use a fixed concentration (e.g., 10 mM stock) and avoid freeze-thaw cycles.

- Cross-referencing : Validate results with alternative substrates (e.g., citrate) or isotopic labeling (e.g., ¹³C-isocitrate) .

- Data triangulation : Combine enzymatic assays with LC-MS/MS to quantify downstream metabolites (e.g., α-ketoglutarate) .

Q. Which analytical techniques are most suitable for quantifying this compound in complex biological matrices?

- HPLC : Use a C18 column with UV detection at 210 nm. Mobile phase: 20 mM KH₂PO₄ (pH 2.5) with 0.1% trifluoroacetic acid .

- GC-MS : Derivatize with MSTFA and monitor fragments at m/z 273 (trimethylsilyl derivative) .

- Enzymatic assays : Couple IDH activity with NADPH fluorescence (ex/em: 340/460 nm) for real-time quantification .

Q. How does the enantiomeric purity of this compound impact experimental outcomes in isomer-specific studies?

The DL-racemic mixture may confound studies requiring stereoselectivity (e.g., mitochondrial IDH1 vs. cytosolic IDH2). To mitigate:

- Use chiral HPLC to separate D- and L-isomers.

- Source enantiomerically pure standards for calibration .

- Validate enzyme specificity via inhibition assays (e.g., using AGI-5198 for IDH1) .

Q. What experimental design considerations are critical when incorporating this compound into microsomal or cellular assays?

- Permeability : Use carrier systems (e.g., liposomes) for intracellular delivery in cell-based assays.

- Cofactor stability : Supplement with Mg²⁺ (1–5 mM) to stabilize IDH activity in microsomal preparations .

- Control for off-target effects : Include assays with citrate or scrambled siRNA to rule out non-specific interactions .

Properties

CAS No. |

1637-73-6 |

|---|---|

Molecular Formula |

C6H8NaO7 |

Molecular Weight |

215.11 g/mol |

IUPAC Name |

trisodium;1-hydroxypropane-1,2,3-tricarboxylate;hydrate |

InChI |

InChI=1S/C6H8O7.Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13); |

InChI Key |

CHFLVYSWZGDPQD-UHFFFAOYSA-N |

SMILES |

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[Na] |

Key on ui other cas no. |

1637-73-6 |

Related CAS |

320-77-4 (Parent) |

Synonyms |

Sodium isocitrate; 3-Carboxy-2,3-dideoxypentaric Acid Trisodium Salt; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.